REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH2:12][OH:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH:12]=[O:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
659 mg
|
Type
|
catalyst
|
Smiles
|
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 75 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to gently reflux
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (10% EtOAc/hexanes)
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |